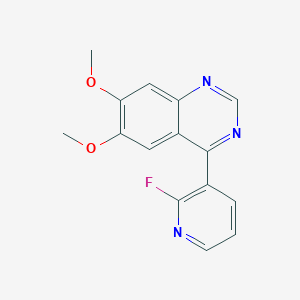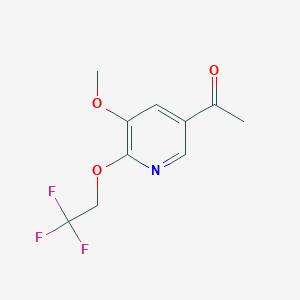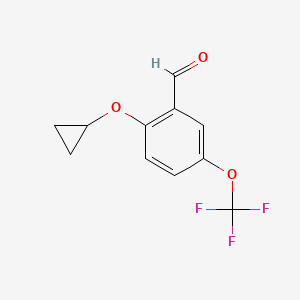
2-Biphenylylphosphorodichloridate
Übersicht
Beschreibung
2-Biphenylylphosphorodichloridate is a chemical compound with the molecular formula C12H9Cl2O2P It is known for its unique structure, which includes a biphenyl group attached to a dichlorophosphinic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylylphosphorodichloridate typically involves the reaction of biphenyl-2-ol with dichlorophosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Biphenylylphosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted biphenyl esters .
Wissenschaftliche Forschungsanwendungen
2-Biphenylylphosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of 2-Biphenylylphosphorodichloridate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release biphenyl-2-ol and dichlorophosphinic acid, which can further react with other molecules. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorophosphinic acid phenyl ester
- Dichlorophosphinic acid methyl ester
- Dichlorophosphinic acid ethyl ester
Uniqueness
2-Biphenylylphosphorodichloridate is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important .
Eigenschaften
Molekularformel |
C12H9Cl2O2P |
|---|---|
Molekulargewicht |
287.07 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-2-phenylbenzene |
InChI |
InChI=1S/C12H9Cl2O2P/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
DHDKHEFRFQLNCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methyl-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8322522.png)


![[(7R,9aS)-2-(5-fluoro-2-pyrimidinyl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methanol](/img/structure/B8322547.png)



![6-[[4-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide](/img/structure/B8322576.png)


![Benzamide, 2-amino-N-[[4-[(5-bromopyrimidin-2-yl)oxy]3-methylphenyl]aminocarbonyl]-](/img/structure/B8322594.png)



